Cas no 3449-49-8 (6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one)

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 化学的及び物理的性質
名前と識別子
-
- 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one
- 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
- 6-Methoxy-2,3,4,9-tetrahydro-carbazol-1-one
- 6-methoxy-1,2,3,4-tetrahydrocarbazol-1-one
- 6-Methoxy-2,3,4,9-tetrahydro-carbazol-1-on
- 3449-49-8
- Oprea1_330378
- CBMicro_026969
- E76682
- SR-01000521409-1
- SCHEMBL4142893
- Oprea1_464882
- AKOS000669624
- BIM-0026912.P001
- 6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one
- STK332142
- CS-0232442
- BS-51066
- 1H-Carbazol-1-one, 2,3,4,9-tetrahydro-6-methoxy-
- SR-01000521409
- MFCD00459564
- EN300-1272310
- Z1259157527
- DTXSID101250108
-
- MDL: MFCD00459564
- インチ: InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3
- InChIKey: JEPVUVSCDRJVCQ-UHFFFAOYSA-N
- SMILES: COC1=CC2=C(C=C1)NC3=C2CCCC3=O
計算された属性
- 精确分子量: 215.09500
- 同位素质量: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 292
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 42.1Ų
じっけんとくせい
- PSA: 42.09000
- LogP: 2.69550
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Security Information
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A289644-100mg |
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 97% | 100mg |
$11.0 | 2025-02-20 | |
TRC | M343135-10mg |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
Ambeed | A289644-250mg |
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 97% | 250mg |
$27.0 | 2025-02-20 | |
abcr | AB376530-250mg |
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |
3449-49-8 | 250mg |
€116.20 | 2025-02-19 | ||
TRC | M343135-100mg |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 100mg |
$ 185.00 | 2022-06-03 | ||
abcr | AB376530-2 g |
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 2g |
€1,108.00 | 2022-03-24 | ||
abcr | AB376530-1 g |
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |
3449-49-8 | 1 g |
€435.00 | 2023-07-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012370-500mg |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 500mg |
2892.0CNY | 2021-07-13 | ||
abcr | AB376530-1g |
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one; . |
3449-49-8 | 1g |
€271.10 | 2025-02-19 | ||
Enamine | EN300-1272310-10g |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one |
3449-49-8 | 95% | 10g |
$850.0 | 2023-11-13 |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-oneに関する追加情報
Introduction to 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one (CAS No. 3449-49-8)
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 3449-49-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the carbazole family, a class of substances widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this compound, including its tetrahydropyridine ring and methoxy substituent, contribute to its unique chemical properties and biological interactions.
The carbazole scaffold is a privileged structure in drug discovery, owing to its presence in numerous natural products and biologically active molecules. Compounds derived from carbazole have been extensively studied for their roles in modulating various cellular processes, including enzyme inhibition, receptor binding, and antioxidant effects. Among these derivatives, 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one has garnered attention due to its promising pharmacological profile.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one and biological targets. Studies suggest that the methoxy group at the 6-position enhances the compound's solubility and bioavailability, while the tetrahydropyridine ring contributes to its binding affinity for specific proteins. These structural determinants make it a valuable candidate for further pharmacological exploration.
In the context of modern drug development, 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one has been investigated for its potential in addressing various diseases. Notably, research indicates that this compound exhibits inhibitory activity against certain kinases and enzymes implicated in cancer progression. Preclinical studies have demonstrated its ability to disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumor cells. These findings position 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one as a promising lead compound for the development of novel anticancer agents.
Beyond oncology, the biological relevance of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one extends to other therapeutic areas. Its antioxidant properties have been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to scavenge reactive oxygen species and protect against oxidative stress suggests its potential as a neuroprotective agent. Additionally, preliminary data indicate that it may modulate inflammatory responses by interacting with nuclear factor kappa B (NFκB) pathways.
The synthesis of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Traditional methods often employ cyclization reactions followed by functional group modifications to introduce the methoxy substituent and achieve the desired tetrahydropyridine core. However, recent innovations in catalytic processes have enabled more efficient synthetic routes with reduced environmental impact. These advancements align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.
The pharmacokinetic profile of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazol-1-one is another critical aspect that influences its therapeutic potential. Studies using animal models have provided insights into its absorption、distribution、metabolism,and excretion (ADME) properties. The compound exhibits moderate oral bioavailability and undergoes metabolic degradation primarily via Phase II conjugation reactions. Understanding these processes is essential for optimizing dosing regimens and minimizing potential side effects.
From a regulatory perspective,the development of new pharmaceuticals requires rigorous evaluation to ensure safety and efficacy before human trials can commence。While 2,3,4,9-tetrahydro—6—methoxy—lH—carbazol—l—one has shown encouraging results in preclinical studies,further investigations are necessary to meet regulatory standards。Collaborative efforts between chemists、biologists、and clinicians are essential for translating laboratory findings into viable therapeutic options.
The future of research on 2,3,4,9—tetrahydropyridine—6—methoxy—lH—carbazol—one looks promising,with ongoing studies exploring its mechanisms of action and potential applications。Emerging technologies such as CRISPR gene editing may further enhance our ability to validate its therapeutic efficacy。As our understanding of biological systems evolves,so too will our capacity to harness natural products like carbazole derivatives for medical benefit。
3449-49-8 (6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one) Related Products
- 1015846-73-7(3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline)
- 1332295-35-8(Nav1.7-IN-2)
- 1874509-70-2(4-(3-Bromo-1H-pyrazol-1-yl)pyridine)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 2807441-15-0(3,5-Dichloro-2,6-difluorobenzaldehyde)
- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)
- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 66754-13-0(D-Trimannuronic acid)
- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)
